N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-methoxybenzamide
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Overview
Description
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-methoxybenzamide is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a benzamide core with ethoxyphenyl and methoxybenzamide substituents, which contribute to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Ethoxyphenylamine Intermediate: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride derivative under basic conditions to form the ethoxyphenylamine intermediate.
Coupling with Methoxybenzoyl Chloride: The intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide
- N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide
- N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
Uniqueness
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-methoxybenzamide stands out due to its specific substituents, which confer unique chemical properties and potential applications. Its methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H22N2O5S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H22N2O5S/c1-3-29-18-12-8-17(9-13-18)24-30(26,27)19-14-10-16(11-15-19)23-22(25)20-6-4-5-7-21(20)28-2/h4-15,24H,3H2,1-2H3,(H,23,25) |
InChI Key |
XSJNYYKLENIVIP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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